molecular formula C9H10ClF2N B1431107 3-(2,3-Difluorophenyl)azetidine hydrochloride CAS No. 1260870-03-8

3-(2,3-Difluorophenyl)azetidine hydrochloride

Cat. No.: B1431107
CAS No.: 1260870-03-8
M. Wt: 205.63 g/mol
InChI Key: BWWAGMWFOHOZLC-UHFFFAOYSA-N
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Description

3-(2,3-Difluorophenyl)azetidine hydrochloride is a chemical compound characterized by its unique structure, which includes a difluorophenyl group attached to an azetidine ring

Biochemical Analysis

Biochemical Properties

3-(2,3-Difluorophenyl)azetidine hydrochloride plays a crucial role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s azetidine ring is known for its ring strain, which enhances its reactivity. This reactivity allows this compound to participate in nucleophilic substitution reactions, where it can form covalent bonds with nucleophilic sites on enzymes and proteins. These interactions can lead to the inhibition or activation of enzymatic activity, depending on the specific enzyme and the nature of the interaction .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling molecules. These changes can impact cellular processes such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This binding can occur through covalent or non-covalent interactions, depending on the specific enzyme and the nature of the binding site. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo hydrolysis or other degradation processes, which can affect its efficacy and potency. In in vitro studies, this compound has been observed to maintain its activity for extended periods, although its stability can be influenced by factors such as pH, temperature, and the presence of other reactive species .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulation of specific signaling pathways or inhibition of certain enzymes. At higher doses, toxic or adverse effects may be observed, including cytotoxicity, disruption of cellular homeostasis, and induction of oxidative stress. These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, where it interacts with enzymes and cofactors. The compound can undergo metabolic transformations, such as oxidation, reduction, or conjugation, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety profile .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cell, this compound can interact with various transporters or binding proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with DNA or transcription factors, or to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Difluorophenyl)azetidine hydrochloride typically involves multiple steps, starting with the preparation of the difluorophenyl group. One common method is the reaction of 2,3-difluorophenol with an appropriate azetidine precursor under controlled conditions. The reaction may require the use of catalysts and specific solvents to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. The process involves careful monitoring of reaction parameters such as temperature, pressure, and pH to achieve high yields and purity. Purification steps, including crystallization and chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(2,3-Difluorophenyl)azetidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like halides and amines can participate in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

3-(2,3-Difluorophenyl)azetidine hydrochloride has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of difluorophenyl groups with biological targets.

  • Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific diseases.

  • Industry: The compound is utilized in the production of various chemical products, including agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

3-(2,3-Difluorophenyl)azetidine hydrochloride is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: 3-(2,4-Difluorophenyl)azetidine hydrochloride, 3-(2,5-Difluorophenyl)azetidine hydrochloride, and 3-(3,4-Difluorophenyl)azetidine hydrochloride.

  • Uniqueness: The position of the difluorophenyl group on the azetidine ring significantly affects the compound's chemical and biological properties. The 2,3-difluorophenyl group provides distinct advantages in terms of reactivity and binding affinity compared to other positional isomers.

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(2,3-difluorophenyl)azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c10-8-3-1-2-7(9(8)11)6-4-12-5-6;/h1-3,6,12H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWAGMWFOHOZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=C(C(=CC=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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